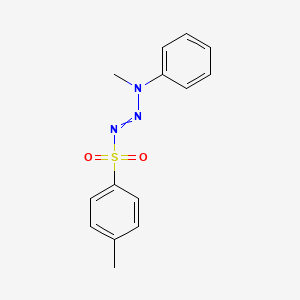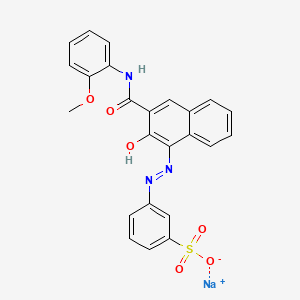
Sodium 3-((2-hydroxy-3-((2-methoxyphenyl)carbamoyl)-1-naphthyl)azo)benzenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-((2-hydroxy-3-((2-methoxyphenyl)carbamoyl)-1-naphthyl)azo)benzenesulphonate is a complex organic compound known for its vibrant color and extensive use in various scientific fields. This compound is part of the azo dye family, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. The compound’s structure includes a naphthalene ring, a benzene ring, and several functional groups that contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-((2-hydroxy-3-((2-methoxyphenyl)carbamoyl)-1-naphthyl)azo)benzenesulphonate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of an aromatic amine, such as aniline, in the presence of nitrous acid (HNO2) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a naphthol derivative under alkaline conditions to form the azo compound.
Sulfonation: The resulting azo compound undergoes sulfonation using sulfuric acid (H2SO4) to introduce the sulfonate group, enhancing the compound’s solubility in water.
Neutralization: Finally, the sulfonated azo compound is neutralized with sodium hydroxide (NaOH) to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 3-((2-hydroxy-3-((2-methoxyphenyl)carbamoyl)-1-naphthyl)azo)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo bond and formation of corresponding aromatic amines.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of aromatic amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium dithionite (Na2S2O4), zinc dust in acidic medium
Substitution Reagents: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
Major Products
Oxidation: Aromatic amines and other oxidized derivatives
Reduction: Aromatic amines
Substitution: Nitrated or halogenated derivatives of the original compound
Wissenschaftliche Forschungsanwendungen
Sodium 3-((2-hydroxy-3-((2-methoxyphenyl)carbamoyl)-1-naphthyl)azo)benzenesulphonate has diverse applications in scientific research:
Chemistry: Used as a pH indicator and in titrations due to its color change properties.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent due to its ability to bind to specific biological targets.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Wirkmechanismus
The compound exerts its effects primarily through interactions with biological molecules. The azo group can undergo reduction in vivo, leading to the release of aromatic amines that interact with cellular components. The sulfonate group enhances solubility and facilitates transport within biological systems. The compound’s ability to bind to proteins and nucleic acids makes it useful in various biochemical assays.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 4-((2-hydroxy-3-((2-methoxyphenyl)carbamoyl)-1-naphthyl)azo)benzenesulphonate
- Sodium 3-((2-hydroxy-3-((2-methoxyphenyl)carbamoyl)-1-naphthyl)azo)benzenesulphonate
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both naphthalene and benzene rings, the azo linkage, and the sulfonate group. These features confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
68227-55-4 |
|---|---|
Molekularformel |
C24H18N3NaO6S |
Molekulargewicht |
499.5 g/mol |
IUPAC-Name |
sodium;3-[[2-hydroxy-3-[(2-methoxyphenyl)carbamoyl]naphthalen-1-yl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C24H19N3O6S.Na/c1-33-21-12-5-4-11-20(21)25-24(29)19-13-15-7-2-3-10-18(15)22(23(19)28)27-26-16-8-6-9-17(14-16)34(30,31)32;/h2-14,28H,1H3,(H,25,29)(H,30,31,32);/q;+1/p-1 |
InChI-Schlüssel |
FJIPWUSLBDLSCV-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC(=CC=C4)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


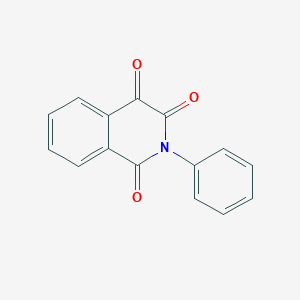
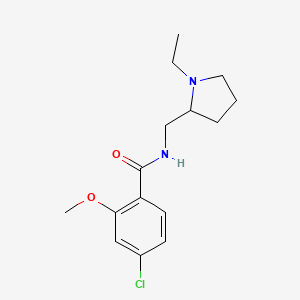


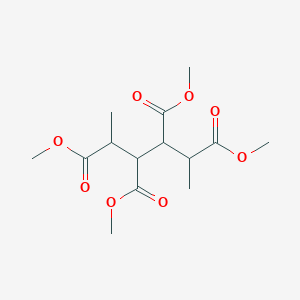
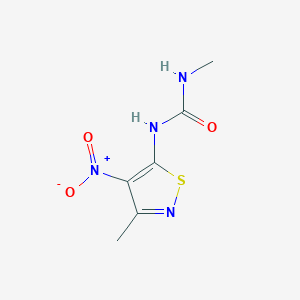

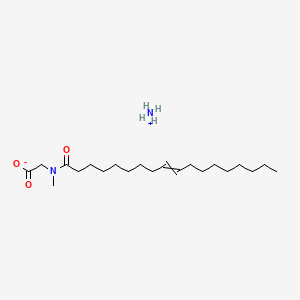
![2-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B14475050.png)
